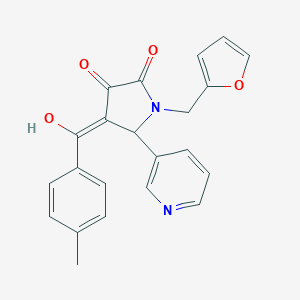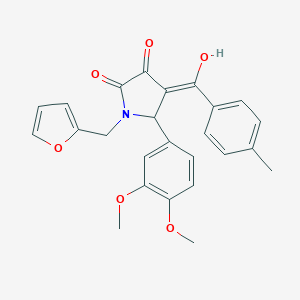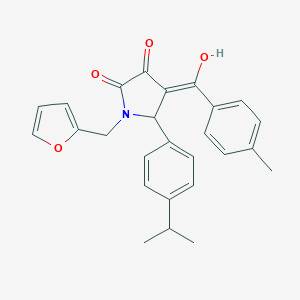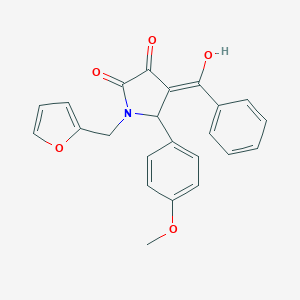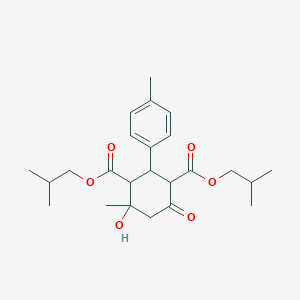![molecular formula C21H18FNO5 B282483 3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPhPA and is a pyrrole-based molecule that has been synthesized through various methods. In
Mecanismo De Acción
The mechanism of action of FPhPA is not fully understood. However, studies have suggested that FPhPA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. FPhPA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
FPhPA has been found to have various biochemical and physiological effects. In vitro studies have shown that FPhPA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. FPhPA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, FPhPA has been found to have a low toxicity profile in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPhPA has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it a suitable compound for in vitro and in vivo studies. However, FPhPA has limitations as well. It has poor solubility in water, which can make it challenging to administer in animal models. Additionally, the mechanism of action of FPhPA is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of FPhPA. One area of research could be the development of more efficient synthesis methods for FPhPA. Additionally, further studies could be conducted to elucidate the mechanism of action of FPhPA. The potential use of FPhPA as a photosensitizer in photodynamic therapy could also be explored further. Finally, the anticancer and anti-inflammatory properties of FPhPA could be studied in more detail to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is a pyrrole-based molecule that has potential applications in various fields of scientific research. The synthesis of FPhPA involves the reaction of 3-(4-methylbenzoyl)-2,5-dihydro-2-oxo-1H-pyrrole with 3-fluorobenzylbromide in the presence of a base. FPhPA has been studied for its anticancer and anti-inflammatory properties and has been found to have a low toxicity profile. Although FPhPA has limitations, it has several advantages for lab experiments and has potential for further research in the future.
Métodos De Síntesis
The synthesis of FPhPA involves the reaction of 3-(4-methylbenzoyl)-2,5-dihydro-2-oxo-1H-pyrrole with 3-fluorobenzylbromide in the presence of a base. This reaction results in the formation of 3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
FPhPA has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. FPhPA has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, FPhPA has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
Fórmula molecular |
C21H18FNO5 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
3-[(3E)-2-(3-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C21H18FNO5/c1-12-5-7-13(8-6-12)19(26)17-18(14-3-2-4-15(22)11-14)23(10-9-16(24)25)21(28)20(17)27/h2-8,11,18,26H,9-10H2,1H3,(H,24,25)/b19-17+ |
Clave InChI |
LRDUOIGFOGONHT-HTXNQAPBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=CC=C3)F)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=CC=C3)F)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=CC=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282400.png)
![Methyl 6-benzoyl-7-(4-fluorophenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282402.png)
![4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282405.png)
![5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282408.png)
![methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282409.png)

